2-fluoro-5-(trifluoromethyl)pyridine-3-carbonitrile (CAS 1516806-30-6) is a highly functionalized, electron-deficient heteroaryl building block characterized by the synergistic electron-withdrawing effects of a 2-fluoro, 3-cyano, and 5-trifluoromethyl group on a single pyridine core [1]. In pharmaceutical and agrochemical procurement, it is prioritized not as a generic bulk reagent, but as a specialized electrophilic scaffold designed for ultra-fast, mild Nucleophilic Aromatic Substitution (SNAr) [2]. The extreme activation of the 2-position makes it an ideal precursor for synthesizing complex heteroaryl ethers, thioethers, and amines, particularly when dealing with sterically hindered or electronically deactivated nucleophiles that fail to react with standard halopyridines.
Buyers often attempt to substitute this compound with the cheaper 2-chloro analog (2-chloro-5-(trifluoromethyl)pyridine-3-carbonitrile, CAS 624734-22-1) or the structurally simpler 2-fluoro-5-(trifluoromethyl)pyridine to reduce upfront material costs [1]. However, this generic substitution frequently fails in process environments. The 2-chloro analog possesses a significantly higher activation energy for SNAr, typically requiring prolonged heating (80–120 °C) and strong bases, which routinely triggers side reactions such as the hydrolysis of the sensitive 3-cyano group or degradation of the trifluoromethyl moiety [2]. Conversely, substituting with 2-fluoro-5-(trifluoromethyl)pyridine (lacking the 3-cyano group) removes a critical electron-withdrawing handle, drastically reducing the electrophilicity of the ring and eliminating the functional group required for downstream conversions into amides, carboxylic acids, or tetrazoles.
The primary procurement driver for the 2-fluoro compound over its 2-chloro counterpart is its vastly superior leaving-group ability in SNAr reactions. Class-level kinetic data demonstrates that highly activated 2-fluoropyridines undergo amination with secondary amines at 20–25 °C within 1–2 hours. In stark contrast, the 2-chloro analog requires forcing conditions (typically >80 °C for 12–24 hours) to achieve comparable conversion [1]. This temperature differential is critical because the 3-cyano group is highly susceptible to base-catalyzed hydrolysis at elevated temperatures, leading to significant yield losses when using the chloro baseline [2].
| Evidence Dimension | SNAr Reaction Temperature and Time (Secondary Amines) |
| Target Compound Data | 20–25 °C, 1–2 hours (quantitative conversion) |
| Comparator Or Baseline | 2-chloro-5-(trifluoromethyl)pyridine-3-carbonitrile (80–100 °C, 12–24 hours) |
| Quantified Difference | ~60–80 °C reduction in process temperature; >10x faster reaction time |
| Conditions | Standard SNAr conditions (e.g., DIPEA, DMF or MeCN) |
Procuring the 2-fluoro analog eliminates the need for harsh heating, preventing the thermal degradation and hydrolysis of the cyano group during complex API synthesis.
When comparing 2-fluoro-5-(trifluoromethyl)pyridine-3-carbonitrile to the baseline 2-fluoro-5-(trifluoromethyl)pyridine (CAS 69045-82-5), the presence of the 3-cyano group provides a massive electronic advantage. The cyano group significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the pyridine ring. Cross-study analyses of similar scaffolds show that the addition of an ortho-cyano group to a fluoropyridine increases the SNAr reaction rate by over 100-fold when reacting with deactivated or sterically hindered nucleophiles, such as electron-poor anilines [1].
| Evidence Dimension | Relative SNAr Reaction Rate with Weak Nucleophiles |
| Target Compound Data | >100x relative rate acceleration |
| Comparator Or Baseline | 2-fluoro-5-(trifluoromethyl)pyridine (Baseline rate = 1x) |
| Quantified Difference | >2 orders of magnitude increase in electrophilicity |
| Conditions | Reaction with deactivated anilines in polar aprotic solvents |
It allows chemists to successfully couple highly unreactive nucleophiles that would completely fail to react with standard, non-cyano fluoropyridines.
Procuring the 2-chloro analog often forces process chemists to abandon simple SNAr in favor of palladium-catalyzed Buchwald-Hartwig aminations to achieve acceptable yields at lower temperatures [1]. However, highly functionalized pyridines containing cyano and CF3 groups can coordinate with or poison Pd catalysts, leading to high catalyst loading costs and trace heavy-metal contamination in the final product. The extreme reactivity of the 2-fluoro target compound allows for strictly metal-free SNAr coupling, completely bypassing the need for expensive Pd/ligand systems and subsequent metal-scavenging purification steps [2].
| Evidence Dimension | Requirement for Transition-Metal Catalysis |
| Target Compound Data | 0% (Proceeds via metal-free SNAr) |
| Comparator Or Baseline | 2-chloro-5-(trifluoromethyl)pyridine-3-carbonitrile (Often requires 2-5 mol% Pd + expensive ligands) |
| Quantified Difference | Elimination of Pd catalyst costs and heavy-metal remediation steps |
| Conditions | C-N bond formation with moderately sterically hindered amines |
Eliminating palladium catalysis drastically reduces scale-up costs, simplifies regulatory compliance for API metal limits, and streamlines purification.
The compound is the optimal starting material for APIs requiring a 1,5-disubstituted tetrazole moiety adjacent to a heteroaryl ether or amine. The 2-fluoro group allows for mild, high-yield SNAr installation of the core pharmacophore at room temperature, while the intact 3-cyano group is subsequently subjected to a [3+2] cycloaddition with sodium azide to form the tetrazole ring without thermal side-reaction interference [1].
In the discovery of novel insecticides and herbicides, the CF3 group is critical for lipophilicity and metabolic stability. This compound serves as a highly reactive central hub, allowing agrochemical chemists to rapidly generate libraries of 2-amino or 2-aryloxy derivatives at room temperature, accelerating structure-activity relationship (SAR) screening campaigns that would be bottlenecked by the sluggish reactivity of 2-chloro analogs [2].
For contract manufacturing organizations (CMOs) scaling up cyanopyridine-based intermediates, this compound eliminates the need for palladium-catalyzed cross-coupling. This directly bypasses the engineering challenges associated with high-temperature pressure vessels and the costly implementation of metal scavengers required to meet strict FDA/EMA heavy-metal limits [3].